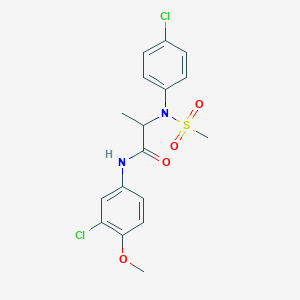![molecular formula C26H27ClN4O4 B4187875 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4187875.png)
1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Overview
Description
1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, also known as TFMPP, is a synthetic drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP is known for its psychoactive effects, which include euphoria, hallucinations, and altered perception. However, the drug has also gained attention for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is not fully understood. However, it is believed to act on the serotonin system in the brain. 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine also has affinity for the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and mood.
Biochemical and Physiological Effects
1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Advantages and Limitations for Lab Experiments
1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has several advantages as a research tool. It is readily available and relatively inexpensive compared to other drugs used in neuroscience research. 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been shown to have a high degree of selectivity for the serotonin system, which makes it a useful tool for studying the role of serotonin in behavior and cognition.
However, there are also limitations to the use of 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments. The drug has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels of the drug in the body. 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine also has a narrow therapeutic window, which means that it can be toxic at higher doses.
Future Directions
There are several future directions for research on 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One area of interest is the potential use of 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine as a treatment for anxiety disorders and depression. Further research is needed to determine the optimal dosage and treatment duration for 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in these conditions.
Another area of interest is the role of 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in the regulation of stress response. Studies have shown that 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine can modulate the activity of the HPA axis, which is involved in the regulation of stress response. Further research is needed to determine the mechanisms underlying this effect and the potential therapeutic applications.
Conclusion
In conclusion, 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a synthetic drug that has gained attention for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects, and could be used as a treatment for anxiety disorders, depression, and schizophrenia. 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine acts on the serotonin system in the brain, and has a range of biochemical and physiological effects. While there are advantages to the use of 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments, there are also limitations to its use. Further research is needed to determine the optimal dosage and treatment duration for 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, as well as its potential therapeutic applications.
Scientific Research Applications
1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been the subject of significant scientific research due to its potential therapeutic applications. Studies have shown that 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has anxiolytic, antidepressant, and antipsychotic effects. It has been suggested that 1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine could be used as a treatment for anxiety disorders, depression, and schizophrenia.
properties
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O4/c27-20-6-4-19(5-7-20)24-10-11-25(35-24)26(32)30-16-14-28(15-17-30)21-8-9-22(31(33)34)23(18-21)29-12-2-1-3-13-29/h4-11,18H,1-3,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCURBRVIYKOKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)furan-2-yl]{4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-cyanophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4187810.png)

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4187818.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4187839.png)

![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4187845.png)
![3-methoxy-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4187846.png)
![2-(methylthio)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4187853.png)
![N-ethyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4187859.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4187874.png)
![N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide](/img/structure/B4187891.png)